R-(+)-Salsolinol hydrochloride

Catalog No.
S13265211
CAS No.
57916-12-8
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-(+)-Salsolinol hydrochloride

CAS Number

57916-12-8

Product Name

R-(+)-Salsolinol hydrochloride

IUPAC Name

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1

InChI Key

WSVCGYSRZYNJMC-FYZOBXCZSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Cl

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Cl

Formation Through Non-Enzymatic Reaction

Methylation Process

After its initial formation, R-(+)-salsolinol undergoes methylation by N-methyltransferase to yield N-methyl-R-(+)-salsolinol. Subsequently, this intermediate can be further oxidized into 1,2-dimethyl-6,7-dihydroxyisoquinolinium ions (DMDHIQ+) either non-enzymatically through autoxidation or enzymatically by an oxidase sensitive to semicarbazide .

3. Biological Activity

R-(+)-Salsolinol exhibits diverse biological activities:

Neurotoxic Effects

Modulation of Dopamine Neurons

In addition to its direct neurotoxic effects, R-(+)-salsolinol modulates dopamine neurons through various mechanisms. It activates μ-opioid receptors, reduces GABAergic activity, and enhances presynaptic glutamatergic transmission onto dopamine neurons. These actions could contribute to its reinforcing properties, making it relevant in understanding substance abuse behaviors .

Secretion of Prolactin

Research suggests that R-(+)-salsolinol influences the secretion of prolactin in lactating animals, though no significant increase in prolactin levels was noted in human subjects .

4.

There are primarily two methods for synthesizing R-(+)-salsolinol:

Chemoenzymatic Method

This approach utilizes an enzyme called salsolinol synthase to selectively produce the (+)-enantiomer. While the enzyme has not been fully isolated and characterized, its specificity ensures high purity of the desired enantiomer .

Non-Enzymatic Method

The traditional Pictet-Spengler reaction involving dopamine and acetaldehyde forms both enantiomers without selectivity. This method requires additional steps for purification if only the (+)-form is needed .

5.

Given its involvement in neurological processes, R-(+)-salsolinol has implications across several fields:

Research Tools

Due to its ability to modulate dopamine neurons and induce neurotoxic effects, R-(+)-salsolinol serves as a valuable tool in studying neurodegenerative diseases like Parkinson’s and addiction mechanisms .

Potential Therapeutic Targets

6.

Several interaction studies highlight the complexities of R-(+)-salsolinol’s behavior:

Ethanol Derivatives

When combined with ethanol metabolism products, R-(+)-salsolinol enhances excitatory signals in dopamine mesolimbic neurons, contributing to addictive behaviors. This synergy underscores the importance of considering metabolic interactions in assessing drug efficacy and safety .

Oxidative Stress

Exposure to hydrogen peroxide increases cellular oxidative stress, elevating levels of R-(+)-salsolinol and its metabolites. Elevated levels of these molecules correlate with increased cell mortality, indicating a critical role in oxidative damage .

7.

Tetrahydroisoquinolines

Other tetrahydroisoquinoline derivatives share structural similarity with R-(+)-salsolinol due to their shared ring structures. Key examples include:

(S)-(−)-Salsolinol:

The mirror image of R-(+)-salsolinol, differing only in the configuration around the asymmetric carbon atom. Unlike R-(+)-salsolinol, (S)-(−)-salsolinol does not seem to exhibit the same degree of neurotoxicity .

N-Methyl-(R)(+)-Salsolinol:

A key metabolite resulting from the methylation of R-(+)-salsolinol. This compound shows enhanced cytotoxicity compared to its parent compound and contributes significantly to neurodegeneration .

1,2-Dimethyl-6,7-dihydroxyisoquinolinium Ions (DMDHIQ):

Further metabolites arising from the oxidation of N-methyl-R(+)-salsolinol. These ions possess strong electrophilic character, contributing to their neurotoxic profiles .

These comparisons underscore the unique aspects of R-(+)-salsolinol’s chemistry and biology, emphasizing its distinct roles within neural signaling and pathology.By examining the multifaceted characteristics of R-(+)-salsolinol hydrochloride, we gain insight into its pivotal positions within neuroscience and pharmacology. Understanding its intricate interplay with dopamine neurons and its potential impact on neurological health highlights the need for continued research into its mechanisms and applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

215.0713064 g/mol

Monoisotopic Mass

215.0713064 g/mol

Heavy Atom Count

14

UNII

DJ2Q2TZ4K6

Dates

Last modified: 08-10-2024

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